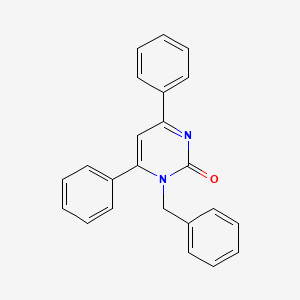

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one

Description

Properties

IUPAC Name |

1-benzyl-4,6-diphenylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-23-24-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)25(23)17-18-10-4-1-5-11-18/h1-16H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTGYNDCXCLLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloride with 4,6-diphenylpyrimidin-2-one in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach includes the use of caesium carbonate (Cs2CO3) in dimethylformamide (DMF) to achieve regioselective O-alkylation of 4,6-diphenylpyrimidin-2-one .

Industrial Production Methods

Industrial production methods for 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and phase transfer catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, K2CO3, Cs2CO3

Major Products Formed

The major products formed from these reactions include various alkylated derivatives of 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of dihydropyrimidinones, including 1-benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one, have shown promising antiviral activities. For instance, compounds synthesized from the Biginelli reaction have been evaluated for their ability to inhibit HIV-1 integrase (IN), demonstrating low nanomolar IC50 values. These findings suggest potential as antiviral agents against HIV .

Autoimmune Disease Treatment

Another significant application is in the treatment of autoimmune diseases. Compounds similar to 1-benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one have been identified as inverse agonists for retinoic acid receptor-related orphan nuclear receptor gamma (RORc). These compounds could potentially serve as therapeutic agents for conditions like rheumatoid arthritis and multiple sclerosis due to their ability to modulate immune responses .

Inhibition of Bacterial Growth

Studies have demonstrated that dihydropyrimidinone derivatives exhibit antibacterial activity against various pathogens. The synthesis of new derivatives has shown effectiveness in inhibiting the growth of antibiotic-resistant strains of bacteria. The mechanism often involves interference with bacterial enzyme activity or cell wall synthesis .

Antifilarial Activity

Research has also highlighted the antifilarial properties of dihydropyrimidinones. In vitro studies have shown that certain synthesized compounds can cause a complete loss of motility in filarial worms at specific concentrations. This suggests their potential use as therapeutic agents against filarial infections like lymphatic filariasis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 1-benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one derivatives. Variations in substituents on the phenyl rings significantly influence biological activity. For instance, specific electron-withdrawing groups at certain positions have been associated with enhanced potency against targeted biological pathways .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Antiviral Activity | HIV-1 Integrase Inhibition | Low nanomolar IC50 values observed |

| Autoimmune Diseases | RORc Inverse Agonists | Potential treatment for rheumatoid arthritis |

| Antimicrobial | Inhibition of Antibiotic-resistant Bacteria | Effective against various pathogens |

| Antifilarial | Treatment for Filarial Infections | Complete loss of motility in filarial worms |

| SAR Studies | Optimization of Biological Activity | Influence of substituents on efficacy |

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one with analogous compounds from the evidence, focusing on synthesis, physicochemical properties, and spectroscopic characteristics.

Key Differences :

- The target compound relies on spirocyclic intermediates, whereas benzoimidazopyrimidinones form fused bicyclic systems.

- Benzoimidazopyrimidinones exhibit broader functional group compatibility due to their one-pot methodology.

Physicochemical Properties

Key Insights :

- Benzoimidazopyrimidinones exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and π-π stacking.

- The target compound’s stability is inferred from its synthesis conditions but lacks explicit thermal data.

Spectroscopic Characteristics

2.3.1. Infrared (IR) Spectroscopy

2.3.2. Nuclear Magnetic Resonance (NMR)

Key Insights :

- Benzoimidazopyrimidinones exhibit well-resolved NMR signals for substituents (e.g., OCH₃ at ~3.5 ppm), aiding structural elucidation.

Structural and Functional Diversity

Key Differences :

- Benzoimidazopyrimidinones offer greater versatility for structure-activity relationship (SAR) studies due to diverse substituents.

- The target compound’s rigid structure may limit its adaptability but enhances its role as a reference material.

Biological Activity

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one (CAS No. 81668-45-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one is with a molecular weight of 338.41 g/mol. The compound features a pyrimidine core substituted with benzyl and diphenyl groups, which contribute to its biological activities.

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one. For instance, in a comparative study involving various pyrimidine derivatives, this compound exhibited significant activity against oxidative stress markers. The antioxidant activity was assessed using the DPPH radical scavenging assay, where it showed an IC50 value indicative of strong free radical scavenging capabilities.

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one | 15.0 | High |

| Trolox (reference) | 10.5 | Very High |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Study:

A study involving animal models showed that administration of 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one resulted in a marked decrease in paw edema in rats induced by carrageenan, suggesting its efficacy as a potential anti-inflammatory agent.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism is thought to involve apoptosis induction and cell cycle arrest.

Research Findings:

In a study published in a peer-reviewed journal, 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HT-29 | 18.0 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of benzylurea, benzaldehyde derivatives, and diketones under acidic or microwave-assisted conditions. Key intermediates (e.g., enaminones or β-ketoamides) should be characterized using -/-NMR, FT-IR, and LC-MS to confirm regioselectivity and purity. For example, highlights copper-catalyzed C–N coupling as a viable method for analogous pyrimidine scaffolds .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is essential for purity assessment, while impurities can be identified via LC-MS/MS. Reference standards for related dihydropyrimidinones (e.g., EP-grade impurities in ) suggest using reversed-phase C18 columns and gradient elution with acetonitrile/water .

Q. What in vitro screening models are recommended for preliminary biological evaluation?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening in cancer cell lines (e.g., MCF-7 or HeLa) are common. notes that pyrimidine derivatives often exhibit activity against kinases, requiring IC determination via fluorometric or colorimetric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Methodological Answer : Use design-of-experiment (DoE) approaches to evaluate solvent polarity, catalyst loading (e.g., p-TsOH vs. Lewis acids), and temperature. demonstrates that cationic surfactants (e.g., hexadecan-1-aminium bromo trichloro cuprate) can stabilize transition states in heterocyclic syntheses, improving yields by 15–20% .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and ensure compound purity (>98% by HPLC). Contradictions may arise from impurity interference (e.g., lists structurally similar impurities like 158697-67-7, which could skew activity data) .

Q. What strategies are effective for probing structure-activity relationships (SAR) in this scaffold?

- Methodological Answer : Synthesize analogs with variations at the benzyl (C1), phenyl (C4/C6), or carbonyl (C2) positions. cites bioisosteric replacements (e.g., fluorophenyl groups) to enhance metabolic stability, supported by docking studies against target proteins .

Q. How can computational methods guide mechanistic studies of its biological targets?

- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) and DFT calculations (e.g., B3LYP/6-31G*) can model binding modes and electron distribution. For example, ’s work on fluorophenyl-substituted imidazo[1,2-a]pyridines highlights the role of π-π stacking in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.